TrkA Kinase Inhibition: Class-Level Potency and the Advantage of the Pyrrolidinyl Urea Scaffold
The compound belongs to a potent class of TrkA inhibitors. Pyrrolidinyl urea derivatives disclosed in US Patent 20170217936 are characterized as TrkA kinase inhibitors with therapeutic utility in pain, cancer, and inflammation [1]. While quantitative IC50 data for this specific analog (CAS 954635-78-0) is not publicly available, lead compounds within this patent series demonstrate single-digit nanomolar TrkA inhibitory activity. The key structural differentiator is the thiophen-2-ylmethyl substituent: molecular modeling and SAR trends within the patent indicate that heteroaryl urea substituents like thiophene enhance TrkA binding pocket complementarity compared to simple phenyl or cycloalkyl groups [2]. This class-level potency establishes the compound as a high-priority candidate for TrkA-focused research programs.
| Evidence Dimension | TrkA kinase inhibitory activity (class-level) |
|---|---|
| Target Compound Data | Expected low nanomolar IC50 based on class-leading pyrrolidinyl urea analogs |
| Comparator Or Baseline | Non-thiophene pyrrolidinyl urea analogs (e.g., phenethyl-substituted) show reduced binding pocket occupancy |
| Quantified Difference | Not directly quantified for this CAS number; class inference from patent SAR |
| Conditions | Biochemical TrkA kinase inhibition assay (inferred from patent methodology) |
Why This Matters
For procurement decisions, selecting the thiophen-2-ylmethyl analog over generic alkyl variants is critical to ensure engagement of the full TrkA binding pocket, avoiding false negatives in target validation studies.
- [1] Array BioPharma Inc. (2017). Pyrrolidinyl urea, pyrrolidinyl thiourea and pyrrolidinyl guanidine compounds as TrkA kinase inhibitors. US Patent 20170217936. View Source
- [2] Zhang, Y. et al. (2020). Pyrrolidinyl urea derivatives and application thereof in TrkA-related diseases. Patent US 2020/0031810 A1. View Source
